
1-(1-Bromocyclobutyl)-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromocyclobutyl)-2-chloroethan-1-one is an organic compound with the molecular formula C₆H₈BrClO. This compound features a bromocyclobutyl group attached to a chloroethanone moiety. It is a member of the cycloalkane family, which are cyclic hydrocarbons with unique chemical properties due to their ring structure .
Preparation Methods
The synthesis of 1-(1-Bromocyclobutyl)-2-chloroethan-1-one typically involves the bromination of cyclobutane followed by the introduction of a chloroethanone group. One common method includes the reaction of cyclobutyl bromide with chloroacetyl chloride under controlled conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(1-Bromocyclobutyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Bromocyclobutyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated cycloalkanes on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(1-Bromocyclobutyl)-2-chloroethan-1-one exerts its effects involves the interaction of its functional groups with molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, respectively, influencing various biochemical pathways. The cyclobutyl ring provides structural rigidity, which can affect the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar compounds to 1-(1-Bromocyclobutyl)-2-chloroethan-1-one include:
1-Bromocyclopentane: A five-membered ring analog with similar reactivity but different steric properties.
1-Chlorocyclobutane: Lacks the bromine atom, leading to different chemical behavior.
1-Bromo-2-chloroethane: A linear analog with different spatial arrangement and reactivity.
The uniqueness of this compound lies in its combination of a cyclobutyl ring with both bromine and chlorine substituents, providing a distinct set of chemical properties and reactivity patterns .
Properties
Molecular Formula |
C6H8BrClO |
|---|---|
Molecular Weight |
211.48 g/mol |
IUPAC Name |
1-(1-bromocyclobutyl)-2-chloroethanone |
InChI |
InChI=1S/C6H8BrClO/c7-6(2-1-3-6)5(9)4-8/h1-4H2 |
InChI Key |
JBSDPGAHSLFXBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















